2-Hydroxy-6-nonylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-nonylbenzene-1-sulfonic acid is a chemical compound belonging to the class of alkylphenols. It is characterized by the presence of a hydroxyl group at the second position, a nonyl group at the sixth position, and a sulfonic acid group at the first position on the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-nonylbenzene-1-sulfonic acid typically involves the alkylation of phenol with nonene followed by sulfonation. The reaction conditions often include:
Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid.
Sulfonation: The resulting alkylphenol is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:
- Continuous feeding of reactants.
- Maintaining specific temperatures and pressures.
- Using advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-6-nonylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-nonylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-nonylbenzene-1-sulfonic acid is primarily based on its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein function.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-nonylbenzene-1-sulfonic acid
- 2-Hydroxy-4-nonylbenzene-1-sulfonic acid
Comparison:
- Uniqueness: The position of the nonyl group in 2-Hydroxy-6-nonylbenzene-1-sulfonic acid provides distinct surfactant properties compared to its isomers.
- Applications: While similar compounds may also be used as surfactants, the specific positioning of functional groups in this compound makes it more effective in certain industrial applications.
Eigenschaften
CAS-Nummer |
61100-51-4 |
---|---|
Molekularformel |
C15H24O4S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-hydroxy-6-nonylbenzenesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(16)15(13)20(17,18)19/h9,11-12,16H,2-8,10H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
PPDQFEFJABMHSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.